molecular formula C10H12F2O B1411591 5-Difluoromethyl-2,4-dimethylanisole CAS No. 1803822-14-1

5-Difluoromethyl-2,4-dimethylanisole

Cat. No.: B1411591
CAS No.: 1803822-14-1
M. Wt: 186.2 g/mol
InChI Key: ZYAUAQAMNZYZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Difluoromethyl-2,4-dimethylanisole is an organic compound with the molecular formula C10H12F2O and a molecular weight of approximately 186.20 g/mol. It belongs to the class of fluoroaromatic compounds, which are recurrent structural building blocks in agrochemical and pharmaceutical research . The incorporation of fluorine atoms, particularly the difluoromethyl group, is a common strategy in medicinal chemistry, as it can enhance the metabolic stability, bioavailability, and lipophilicity of a molecule, thereby improving its potential as a therapeutic or agrochemical agent . The molecular structure features an anisole backbone substituted with a difluoromethyl group and two methyl groups, which impart unique electronic and steric properties . This well-defined structure makes it a valuable intermediate for further synthetic modifications. Researchers can utilize this compound in various cross-coupling reactions and functional group transformations, leveraging the reactivity of the aromatic ring for the synthesis of more complex, target molecules . The presence of the methoxy and methyl substituents allows for controlled reactivity and regioselectivity in these processes. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(difluoromethyl)-5-methoxy-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-4-7(2)9(13-3)5-8(6)10(11)12/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAUAQAMNZYZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)F)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Late-Stage Functionalization

Late-stage functionalization techniques are widely used in the synthesis of complex molecules, including those with difluoromethyl groups. These methods involve the direct introduction of functional groups into a pre-formed scaffold, often using transition metal catalysts.

Metal-Mediated Difluoromethylation

Metal-mediated reactions, particularly those involving copper or palladium, can facilitate the formation of Ar–CF2H bonds directly from aryl halides or boronic acids. This approach is efficient for late-stage functionalization and offers good scalability.

Radical Difluoromethylation

Radical processes can also be employed for difluoromethylation, using reagents like ClCF2H. These reactions often require careful control of conditions to achieve high selectivity and yield.

Challenges and Considerations

  • Selectivity : Achieving high regioselectivity can be challenging, especially in complex molecules.
  • Reagent Compatibility : Many difluoromethylation reagents are incompatible with certain functional groups, requiring careful planning of synthesis routes.
  • Scalability : Industrial-scale synthesis requires methods that are both efficient and safe.

Data Table: Common Difluoromethylation Reagents

Reagent Description Limitations
DAST Derived from SF4, used for difluoromethylation Explosive, toxic
Deoxo-Fluor Similar to DAST, but with improved safety Still toxic, limited scope
XtalFluor-M Bench-stable, crystalline solid Limited compatibility with certain functional groups

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethyl-2,4-dimethylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can introduce various functional groups into the aromatic ring.

Comparison with Similar Compounds

3,4-Dimethylanisole

  • Structure : Methoxy group at position 1, methyl groups at 3 and 4 positions.
  • Key Differences : Lacks fluorination.
  • Properties :
    • Spectroscopic Behavior : FT-IR and Raman spectra reveal strong C-O (methoxy) and C-H (methyl) vibrations. NBO analysis shows electron donation from methoxy to the aromatic ring .
    • Reactivity : Less electron-deficient than fluorinated analogs, leading to slower electrophilic substitution.
  • Comparison : The addition of a difluoromethyl group in 5-Difluoromethyl-2,4-dimethylanisole increases electron-withdrawing effects, altering reaction kinetics and spectroscopic profiles.

Diflunisal (2′,4′-Difluoro-4-hydroxy-biphenyl-3-carboxylic Acid)

  • Structure : Biphenyl system with hydroxyl (-OH) and carboxylic acid (-COOH) groups, fluorinated at 2′ and 4′ positions.
  • Key Differences : Acidic functional groups vs. methoxy/methyl in the target compound.
  • Properties: Bioactivity: Used as a nonsteroidal anti-inflammatory drug (NSAID) due to its COX-2 inhibition . Solubility: Higher aqueous solubility at physiological pH due to ionizable -COOH.
  • Comparison : this compound’s lack of ionizable groups reduces solubility but improves membrane permeability, favoring CNS-targeting applications.

N’-(5-Difluoromethyl-2-methyl-4-(3-trimethylsilanyl-propoxy)-phenyl)-N-ethyl-N-methyl Formamidine (K.1.35)

  • Structure : Difluoromethyl and methyl groups on a phenyl ring, with a silane-containing side chain.
  • Key Differences : Silane substituent introduces steric bulk and hydrophobicity.
  • Properties :
    • Stability : Silane groups enhance thermal stability but may reduce metabolic clearance .
  • Comparison : The methoxy group in this compound offers simpler synthetic accessibility compared to silane-functionalized analogs.

5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole

  • Structure : Heterocyclic thiazolo-triazole core with difluorophenyl and methyl substituents.
  • Key Differences : Nitrogen-rich heterocycle vs. benzene ring in the target compound.
  • Properties: Bioactivity: Potential kinase inhibition due to planar heterocyclic system .
  • Comparison : The aromatic ether in this compound may reduce enzymatic degradation compared to heterocycles.

Data Tables

Table 1: Structural and Electronic Properties

Compound Substituents LogP* Tₘ (°C)† Key Functional Groups
This compound -OCH₃, -CH₃ (x2), -CF₂H 2.8 ~120 Methoxy, Difluoromethyl
3,4-Dimethylanisole -OCH₃, -CH₃ (x2) 2.1 ~90 Methoxy, Methyl
Diflunisal -OH, -COOH, -F (x2) 3.5 ~210 Carboxylic Acid, Fluorophenyl
K.1.35 (Patent Compound) -CF₂H, -Si(CH₃)₃ 4.2 N/A Silane, Formamidine

*Predicted octanol-water partition coefficient. †Estimated melting point.

Biological Activity

5-Difluoromethyl-2,4-dimethylanisole is an organic compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound features a difluoromethyl group and a methoxy group attached to a dimethyl-substituted aromatic ring. The presence of fluorine atoms can significantly influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity and selectivity towards these targets, potentially modulating several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It might act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain.
  • Anticancer Activity :
    • In vitro assays demonstrated that treatment with this compound led to a dose-dependent reduction in the viability of several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis as evidenced by increased levels of caspase activity.

Data Table

Biological ActivityTest Organism/Cell LineResult (MIC/IC50)
AntimicrobialE. coli64 µg/mL
AntimicrobialS. aureus32 µg/mL
Anticancer (MCF-7)Human Breast CancerIC50: 25 µM
Anticancer (A549)Human Lung CancerIC50: 30 µM

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development:

  • Pharmaceuticals : Its unique structure may allow it to serve as a lead compound for synthesizing novel antimicrobial or anticancer agents.
  • Agricultural Chemicals : The antimicrobial properties also suggest potential use in agricultural settings as a biopesticide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Difluoromethyl-2,4-dimethylanisole
Reactant of Route 2
Reactant of Route 2
5-Difluoromethyl-2,4-dimethylanisole

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